Impureza 5 de Gimeracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

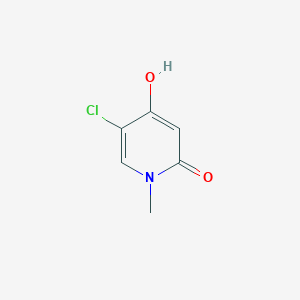

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57. The purity is usually > 95%.

BenchChem offers high-quality 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyridine ring with a chlorine atom at the sixth position, a hydroxyl group at the fourth position, and a methyl group at the fifth position. These substitutions contribute to its chemical reactivity and biological activity, making it a valuable candidate for further investigation in medicinal chemistry and organic synthesis.

Pharmacological Applications

-

Antidiabetic Research :

- Recent studies have highlighted the potential of compounds similar to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one as G-protein-coupled receptor 119 (GPR119) agonists. These compounds stimulate glucose-dependent insulin release, making them promising candidates for type 2 diabetes treatment .

- For instance, BMS-903452, a compound structurally related to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, has shown efficacy in enhancing GLP-1 secretion and improving glucose metabolism in rodent models .

-

Antimicrobial Activity :

- Pyridinones, including derivatives of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, have demonstrated notable antimicrobial properties. The presence of functional groups such as hydroxyl and chlorine can enhance their interaction with microbial targets, potentially leading to effective antimicrobial agents .

-

Cancer Research :

- Compounds with similar structures have been investigated for their anticancer properties. The unique arrangement of functional groups may influence their ability to inhibit cancer cell proliferation or induce apoptosis.

Synthetic Applications

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules :

-

Regioselective Functionalization :

- Recent advancements using biocatalysts like Burkholderia sp. MAK1 have demonstrated the potential for regioselective oxyfunctionalization of pyridine derivatives, including 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. This method allows for the efficient conversion of pyridine derivatives into hydroxylated products, expanding the scope of synthetic applications .

Case Studies

Mecanismo De Acción

Target of Action

The primary target of Gimeracil Impurity 5 is the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD plays a crucial role in the degradation of pyrimidine bases, including the anticancer drug 5-fluorouracil (5-FU) .

Mode of Action

Gimeracil Impurity 5 functions by reversibly and selectively blocking DPD . This inhibition prevents the breakdown of 5-FU, thereby maintaining high concentrations of 5-FU in the body for a sustained effect against cancer cells .

Biochemical Pathways

The inhibition of DPD by Gimeracil Impurity 5 affects the metabolic pathway of 5-FU . By preventing the degradation of 5-FU, Gimeracil Impurity 5 allows for higher concentrations of 5-FU to be achieved, which can enhance the cytotoxic effect of 5-FU on rapidly dividing cancer cells .

Result of Action

The result of Gimeracil Impurity 5’s action is an increased concentration and prolonged half-life of 5-FU in the body . This leads to enhanced cytotoxic effects on cancer cells, as 5-FU is a potent anticancer agent that interferes with DNA and RNA replication in these cells .

Actividad Biológica

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a member of the pyridinone class, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one features a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 4, and a methyl group at position 1. This unique arrangement contributes to its polar nature and reactivity, making it a candidate for various biological applications. The compound's ability to undergo keto-enol tautomerism further enhances its chemical versatility.

Antimicrobial Properties

Research indicates that compounds within the pyridinone class, including 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, exhibit antimicrobial activity. Studies have shown that derivatives can act as inhibitors of specific enzymes or receptors, which is crucial for their therapeutic potential. For instance, the compound has demonstrated effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Pseudomonas aeruginosa | 0.050 mg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. The structure-activity relationship (SAR) studies indicate that the presence of the hydroxyl group enhances its inhibitory activity on COX enzymes.

Table 2: COX Inhibition by 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 |

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various diseases:

- Cancer Research : In vitro studies have shown that derivatives exhibit antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inhibition of specific metabolic pathways crucial for tumor growth.

- Antibacterial Studies : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and biofilm formation.

Propiedades

IUPAC Name |

5-chloro-4-hydroxy-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRBWOGSHHARDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379260-15-7 |

Source

|

| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.